8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz, Technical Grade
Overview
Description
GW 6471: is a potent antagonist of the peroxisome proliferator-activated receptor alpha (PPARα). This compound has a molecular formula of C35H36F3N3O4 and a molecular weight of 619.67 g/mol . It is primarily used in scientific research to study the role of PPARα in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW 6471 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production methods for GW 6471 are not widely documented, as the compound is primarily used for research purposes. The synthesis typically involves standard organic chemistry techniques, including purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: GW 6471 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in GW 6471.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
GW 6471 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of PPARα antagonists.
Biology: Employed in research on cellular processes regulated by PPARα, such as lipid metabolism and inflammation.
Medicine: Investigated for its potential therapeutic effects in conditions like metabolic disorders and cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting PPARα
Mechanism of Action
GW 6471 exerts its effects by binding to the ligand-binding domain of PPARα, thereby preventing the activation of this receptor. This binding promotes the recruitment of co-repressor proteins such as SMRT and NCoR, which inhibit the transcriptional activity of PPARα. As a result, the expression of genes regulated by PPARα is reduced .
Comparison with Similar Compounds
GW 9662: Another PPARα antagonist with a different chemical structure.
MK-886: A PPARα antagonist that also inhibits leukotriene biosynthesis.
T0070907: A selective PPARγ antagonist with some overlapping effects on PPARα
Uniqueness of GW 6471: GW 6471 is unique due to its high potency and specificity for PPARα. It has an IC50 value of 0.24 μM, making it one of the most potent PPARα antagonists available. Additionally, its ability to promote the recruitment of co-repressor proteins distinguishes it from other similar compounds .
Properties
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxy-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClF3NO3Si/c1-18(2,3)29(4,5)28-15-11-13(21)10-14-16(15)25-17(26)27-19(14,20(22,23)24)9-8-12-6-7-12/h10-12H,6-7H2,1-5H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCIHFYAYBXNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3CC3)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClF3NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449887 | |
Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027042-31-4 | |
Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30449887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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